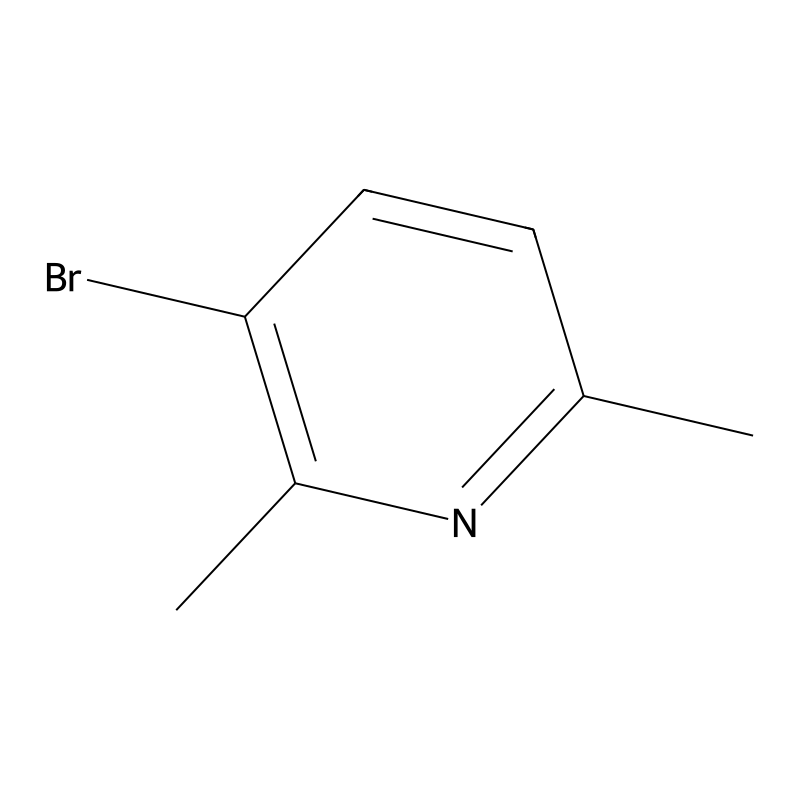

3-Bromo-2,6-dimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

The presence of a bromine atom and two methyl groups on the pyridine ring makes 3-Bromo-2,6-dimethylpyridine a possible precursor for the synthesis of more complex molecules. Bromine can be readily replaced with other functional groups through various chemical reactions, allowing for the creation of diverse pyridine derivatives (). These derivatives could have applications in drug discovery, material science, or catalysis.

Building Block for Medicinal Chemistry

Pyridine rings are a common scaffold in many pharmaceuticals. The introduction of a bromine and methyl groups at specific positions on the pyridine ring can potentially influence the biological properties of the molecule. 3-Bromo-2,6-dimethylpyridine could serve as a building block for the synthesis of new drug candidates with desirable properties (). Researchers could investigate if these modifications lead to improved potency, selectivity, or other pharmacological effects.

Material Science Applications

Certain pyridines can exhibit interesting properties like conductivity or luminescence. The incorporation of bromine and methyl groups in 3-Bromo-2,6-dimethylpyridine might lead to novel materials with specific functionalities. Further research would be needed to explore this possibility ().

3-Bromo-2,6-dimethylpyridine is a member of the pyridine family, which consists of six-membered aromatic heterocycles containing one nitrogen atom. The presence of the bromine atom at the third position and the two methyl groups at the second and sixth positions gives this compound distinct physical and chemical properties. It appears as a colorless to light yellow liquid or solid and has high gastrointestinal absorption, making it a candidate for various applications in pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

- Electrophilic Aromatic Substitution: The methyl groups can direct electrophiles to the ortho and para positions relative to their location on the ring.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

These reactions are essential for synthesizing more complex organic molecules or modifying existing compounds for enhanced biological activity .

The biological activity of 3-Bromo-2,6-dimethylpyridine has been explored in various studies. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition can affect the metabolism of other drugs, leading to potential drug-drug interactions. Additionally, its structural features suggest possible antimicrobial or antifungal properties, although specific studies are needed to confirm these activities.

Several methods exist for synthesizing 3-Bromo-2,6-dimethylpyridine:

- Bromination of 2,6-Dimethylpyridine: Direct bromination using bromine or brominating agents under controlled conditions.

- Nucleophilic Substitution: Starting from a suitable precursor that can undergo nucleophilic substitution to introduce the bromine atom.

- Multi-step Synthesis: Utilizing various organic reactions to build up the pyridine ring and introduce functional groups sequentially.

These methods highlight the versatility of synthetic approaches available for this compound .

3-Bromo-2,6-dimethylpyridine finds applications in several areas:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its ability to modify biological pathways through enzyme inhibition.

- Agrochemicals: Used in developing pesticides or herbicides that require specific structural features for efficacy.

- Material Science: Involved in creating new materials with tailored properties through polymerization processes.

Its unique structure allows it to serve as a building block for more complex molecules .

Studies have indicated that 3-Bromo-2,6-dimethylpyridine interacts with several biological systems primarily through enzyme inhibition. Its inhibition of CYP1A2 suggests it may alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in drug formulation and therapeutic use . Further interaction studies could provide insights into its full pharmacological profile.

3-Bromo-2,6-dimethylpyridine shares structural similarities with several other compounds in the pyridine family. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2,6-dimethylpyridine | 5093-70-9 | 0.87 |

| 3-Bromo-6-methylpicolinonitrile | 717843-48-6 | 0.87 |

| 3-Bromo-2,6-dimethylpyridin-4-amine | 33259-24-4 | 0.87 |

| 3,5-Dibromo-2,6-dimethylpyridine | 3430-34-0 | 0.86 |

| 5-Amino-3-bromo-2-methylpyridine | 186593-43-1 | 0.85 |

These compounds exhibit variations in their functional groups and positions of substitution on the pyridine ring, which can lead to differences in their reactivity and biological activity. The presence of different substituents can significantly influence their properties and applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant